molecular formula C10H7F3N2O B2971246 4-(2,2,2-Trifluoroethoxy)quinazoline CAS No. 2190574-37-7

4-(2,2,2-Trifluoroethoxy)quinazoline

Cat. No.: B2971246
CAS No.: 2190574-37-7
M. Wt: 228.174
InChI Key: ANWMUMKUDZMJFC-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethoxy)quinazoline is a chemical building block of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted cancer therapies. The quinazoline core is a recognized "privileged structure" in pharmaceuticals, known for its stability and ability to contribute to bioactive molecules . This specific derivative is functionalized with a 2,2,2-trifluoroethoxy group, a common moiety in drug design that can enhance metabolic stability and influence binding affinity. This compound serves as a versatile synthetic intermediate for the creation of potential kinase inhibitors. Quinazoline derivatives are well-established in scientific literature as scaffolds for inhibitors of protein tyrosine kinases, including the epidermal growth factor receptor (EGFR) . Research into similar compounds is also exploring their potential as pan-KRas inhibitors, targeting a critical oncogene in various cancers such as pancreatic, colorectal, and lung adenocarcinoma . The presence of the halogenated alkoxy side chain at the 4-position is a common structural feature in many biologically active quinazolines, making this compound a valuable starting point for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns . Research Applications: Medicinal Chemistry: Serves as a key synthetic intermediate for the design and synthesis of novel small molecule inhibitors. Kinase Research: A core scaffold for developing compounds targeting EGFR and other tyrosine kinases . Oncology Drug Discovery: A building block for potential therapeutic agents targeting KRas-driven cancers . Chemical Biology: Useful as a probe for studying enzyme function and signal transduction pathways. This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,2,2-trifluoroethoxy)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)5-16-9-7-3-1-2-4-8(7)14-6-15-9/h1-4,6H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWMUMKUDZMJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 2,2,2 Trifluoroethoxy Quinazoline and Derivatives

Classical and Contemporary Approaches to Quinazoline (B50416) Ring System Construction

The formation of the quinazoline ring is a cornerstone of many synthetic routes targeting biologically active molecules. Over the years, a plethora of methods have been developed, ranging from traditional condensation reactions to more sophisticated cyclization strategies.

Condensation Reactions for Quinazoline Synthesis

Condensation reactions represent one of the earliest and most straightforward methods for assembling the quinazoline scaffold. These reactions typically involve the formation of the pyrimidine ring of the quinazoline system from an appropriately substituted aniline (B41778) precursor. A common approach involves the reaction of 2-aminobenzonitriles with various reagents. For instance, a palladium(II)-catalyzed three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a versatile route to diverse quinazoline derivatives in good yields organic-chemistry.org. Another classical approach is the reaction of anthranilic acid derivatives with a source of carbon and nitrogen. For example, the reaction of 2-aminobenzamides with aldehydes, often facilitated by an oxidizing agent, can lead to the formation of quinazolinones, which can be subsequently converted to quinazolines.

A notable example is the copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes, which furnishes a wide array of 2-substituted quinazolines organic-chemistry.org. This method is valued for its operational simplicity and tolerance of various functional groups. Furthermore, iodine-catalyzed reactions of substituted benzaldehydes with o-aminoarylketones in the presence of ammonium (B1175870) acetate (B1210297) have been shown to produce highly substituted quinazolines in excellent yields nih.gov.

Cyclization Strategies for Quinazolinone and Quinazoline Scaffolds

Cyclization strategies offer a powerful and often more convergent approach to the quinazoline core. These methods frequently involve the intramolecular formation of one of the rings of the bicyclic system. A widely used precursor for such strategies is 2-aminobenzamide, which can undergo cyclization with various electrophiles.

Transition metal catalysis has significantly advanced the efficiency and scope of these cyclization reactions. For example, palladium-catalyzed intramolecular C-H amidination of N-arylamidines with isonitriles provides an efficient route to 4-amino-2-aryl(alkyl)quinazolines organic-chemistry.org. Similarly, iron-catalyzed C(sp³)-H oxidation followed by intramolecular C-N bond formation and aromatization allows for the synthesis of quinazolines from 2-alkylamino N-H ketimine derivatives organic-chemistry.org.

Recent advancements have also seen the development of metal-free cyclization methods. For instance, the reaction of 2-aminobenzylamines with aldehydes mediated by o-iodoxybenzoic acid (IBX) provides a facile synthesis of diversely substituted quinazolines and 3,4-dihydroquinazolines organic-chemistry.org.

Introduction of the 2,2,2-Trifluoroethoxy Moiety

The incorporation of the 2,2,2-trifluoroethoxy group at the 4-position of the quinazoline ring is a critical step in the synthesis of the target compound. This can be achieved either by building the quinazoline ring with the moiety already present in one of the precursors or by introducing it at a later stage onto a pre-formed quinazoline scaffold.

Precursor Synthesis Involving Trifluoroethanol Derivatives

Synthesizing precursors that already contain the 2,2,2-trifluoroethoxy group offers a strategic advantage in certain synthetic designs. This approach involves the preparation of an aniline or benzoic acid derivative bearing the trifluoroethoxy moiety, which can then be utilized in classical quinazoline ring-forming reactions.

For example, a 2-aminobenzonitrile or 2-aminobenzoic acid derivative with a 2,2,2-trifluoroethoxy substituent at the appropriate position could be synthesized. A common method for introducing such an ether linkage is through a nucleophilic aromatic substitution reaction on a suitably activated aromatic ring with 2,2,2-trifluoroethanol (B45653). A patent describes a procedure involving the deprotonation of 2,2,2-trifluoroethanol with potassium tert-butoxide followed by its reaction with ethyl 2-fluorobenzoate (B1215865) to afford ethyl 2-(2,2,2-trifluoroethoxy)benzoate in good yield researchgate.net. This ester can then be converted to the corresponding acid or amide for subsequent cyclization into the quinazoline ring system.

Etherification and Coupling Reactions at the 4-Position of the Quinazoline Ring

A more common and versatile strategy involves the late-stage introduction of the 2,2,2-trifluoroethoxy group onto a pre-functionalized quinazoline ring. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction at the 4-position. The carbon at the 4-position of the quinazoline ring is known to be susceptible to nucleophilic attack, especially when a good leaving group is present nih.govresearchgate.netnih.govdoaj.org.

The most common precursor for this reaction is 4-chloroquinazoline (B184009). The reaction of 4-chloroquinazoline with the sodium salt of 2,2,2-trifluoroethanol (sodium 2,2,2-trifluoroethoxide), generated by treating 2,2,2-trifluoroethanol with a strong base like sodium hydride, would lead to the formation of 4-(2,2,2-trifluoroethoxy)quinazoline. The reactivity of 4-chloroquinazolines towards various nucleophiles is well-documented, suggesting this would be a high-yielding transformation researchgate.netresearchgate.net.

Another established method for forming such ether linkages is the Mitsunobu reaction. This reaction allows for the conversion of a hydroxyl group to an ether under mild conditions. In this context, 4-hydroxyquinazoline (which exists in tautomeric equilibrium with quinazolin-4(3H)-one) could be reacted with 2,2,2-trifluoroethanol in the presence of a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) nih.govnih.govorgsyn.orggoogle.comrsc.org. This reaction is known for its reliability in forming C-O bonds with a wide range of alcohols nih.gov.

Reaction Precursors Reagents Key Features
Nucleophilic Aromatic Substitution 4-Chloroquinazoline, 2,2,2-TrifluoroethanolStrong base (e.g., NaH)High reactivity of the C4 position; generally high yields.
Mitsunobu Reaction 4-Hydroxyquinazoline, 2,2,2-TrifluoroethanolPPh₃, DEAD/DIADMild reaction conditions; suitable for sensitive substrates.

Advanced Synthetic Techniques Applicable to Trifluoroethoxyquinazolines

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of complex molecules like this compound, often providing advantages in terms of efficiency, selectivity, and sustainability.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds. In the context of quinazoline synthesis, photocatalytic methods have been developed for the construction of the quinazoline ring itself nih.govmdpi.com. For the introduction of the trifluoroethoxy group, photocatalytic C-O bond formation strategies could be envisioned, potentially offering milder reaction conditions compared to traditional methods mdpi.comacs.orgnih.govrug.nlnih.gov.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control researchgate.netresearchgate.netuc.pt. The synthesis of quinazoline derivatives has been successfully adapted to flow chemistry conditions. For the synthesis of this compound, a multi-step flow process could be designed, integrating the quinazoline ring formation and the subsequent etherification step in a continuous manner, thereby increasing efficiency and reducing manual handling.

Transition Metal-Catalyzed Cross-Coupling: While nucleophilic substitution is a common method for C-O bond formation, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its oxygen-analogue, the Buchwald-Hartwig etherification, represent a powerful alternative. Although less common for the 4-position of quinazolines, these methods could be applied, particularly for more challenging substrates or for the synthesis of derivatives with diverse substitution patterns rsc.org.

Metal-Catalyzed Reactions (e.g., Palladium, Nickel, Iridium, Cobalt)

Transition metal catalysis offers powerful alternatives for the construction of quinazoline derivatives. While direct metal-catalyzed C-O bond formation at the C4 position is less common than C-N or C-C coupling, certain methods are applicable for the synthesis of 4-alkoxyquinazolines.

A notable example is the use of Cobalt(III) catalysis to construct the 4-alkoxyquinazoline skeleton directly. This method involves the C-H activation of benzimidates and their subsequent annulation with dioxazolones, which serve as nitrile synthons. This approach provides a direct entry to 4-alkoxyquinazolines, avoiding the pre-functionalization required in the classical SNAr pathway.

Table 1: Cobalt-Catalyzed Synthesis of 4-Alkoxyquinazolines from Benzimidates

Benzimidate SubstrateCatalyst SystemSolventTemperatureYield
Ethyl benzimidateCpCo(CO)I₂ / AgNTf₂DCE100-120 °CExcellent
Substituted Benzimidates (ortho-, meta-, para-)CpCo(CO)I₂ / AgNTf₂DCE100-120 °CGood to High

Data is generalized from studies on 4-alkoxyquinazolines.

Microwave-Assisted Synthesis

Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times and improve yields. In the context of synthesizing this compound, microwave heating can be effectively applied to the classical SNAr reaction between 4-chloroquinazoline and 2,2,2-trifluoroethanol. The rapid and efficient heating under microwave conditions can accelerate the substitution process, often leading to cleaner reactions and simpler workups.

Studies on the microwave-mediated N-arylation of 4-chloroquinazolines have demonstrated the efficacy of this technology for promoting nucleophilic substitution at the C4 position. nih.govbeilstein-journals.org These conditions, typically involving a solvent system like THF/H₂O, can be adapted for O-alkylation with alcohols, providing a rapid and efficient route to the target compound. nih.govbeilstein-journals.org

Table 2: Microwave-Assisted Nucleophilic Aromatic Substitution of 4-Chloroquinazolines

SubstrateNucleophileSolventConditionsYieldReference
4-Chloro-6-halo-2-phenylquinazolineo-ToluidineTHF/H₂OMicrowave, 2 h74-78% beilstein-journals.org
4-ChloroquinazolineN-methylanilineTHF/H₂OMicrowave81% nih.gov

Data is based on analogous N-arylation reactions, which serve as a model for O-alkylation.

Ultrasound-Promoted Reactions

Ultrasound-promoted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. This technique can accelerate reaction rates, improve yields, and enable reactions to occur under milder conditions. While specific literature on the ultrasound-promoted synthesis of 4-alkoxyquinazolines is limited, studies have shown a beneficial effect of ultrasound on SNAr reactions of other haloarenes. nih.gov

Furthermore, the successful ultrasound-assisted O-alkylation of related heterocyclic systems, such as 4-hydroxyquinolines, provides a strong precedent. In these cases, sonication significantly reduces reaction times for the formation of 4-alkoxyquinoline derivatives. unblog.fr This suggests that an ultrasound-promoted SNAr reaction between 4-chloroquinazoline and 2,2,2-trifluoroethanol in the presence of a base is a viable and potentially advantageous synthetic strategy.

Table 3: Ultrasound-Assisted O-Alkylation of 4-Hydroxyquinolines

SubstrateAlkylating AgentBaseSolventTimeYieldReference
6-Methoxy-2-methylquinolin-4-olAlkyl HalidesK₂CO₃DMF15 min45-84% unblog.fr

Data from the analogous quinoline system illustrates the potential of sonochemistry for this transformation.

Electrochemical Synthesis Approaches

Electrochemical methods offer a green and sustainable alternative to traditional synthesis, using electrons as reagents to avoid harsh oxidants or reductants. The application of electrochemistry in quinazoline synthesis has predominantly focused on the formation of quinazolin-4(3H)-one derivatives. arkat-usa.orgresearchgate.net These methods often involve the acid-catalyzed cyclization of 2-aminobenzamides with aldehydes, where the final oxidation step to the aromatic quinazolinone is achieved electrochemically. arkat-usa.org

Currently, there is a lack of specific reports in the surveyed literature detailing the direct electrochemical synthesis of 4-alkoxyquinazolines or the electrochemical promotion of the SNAr reaction on 4-chloroquinazoline with alcohols. The existing electrochemical protocols for quinazoline ring systems primarily target the isomeric quinazolinone core. nih.govresearchgate.net

One-Pot Synthetic Strategies

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps, saving time, and minimizing waste. While a direct one-pot synthesis of this compound from simple precursors like anthranilic acid is not explicitly documented, a streamlined multi-step, single-pot process can be envisioned. Such a process would logically proceed through:

Formation of quinazolin-4(3H)-one from anthranilic acid and a formylating agent (e.g., formamide). generis-publishing.com

Chlorination of the quinazolin-4(3H)-one using a reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 4-chloroquinazoline. researchgate.net

In situ nucleophilic substitution with 2,2,2-trifluoroethanol.

Alternatively, one-pot methods have been developed for synthesizing related 4-substituted quinazolines. For instance, 4-aminoquinazolines can be formed in a one-pot reaction from quinazolin-4(3H)-ones and amines mediated by hexamethyldisilazane (HMDS), which avoids the use of harsh chlorinating agents. mdpi.com

Derivatization Strategies for Structural Modification of this compound

Structural modification of the this compound core is crucial for developing analogs and exploring structure-activity relationships. The reactivity of the quinazoline ring is dictated by the electron-withdrawing nature of the nitrogen atoms, making C4 and C2 the most electrophilic positions and susceptible to nucleophilic attack. Conversely, C-H functionalization on the electron-deficient pyrimidine ring is challenging, while the benzene ring (positions C5-C8) is more amenable to electrophilic substitution or directed metalation.

Substitutions on the Quinazoline Core (e.g., C-2, C-6, C-7, C-8 positions)

C-2 Position: The C2 position is the second most reactive site for nucleophilic substitution after C4. A common strategy to functionalize this position involves starting with a 2,4-dichloroquinazoline precursor. The greater reactivity of the C4 position allows for selective substitution first (e.g., with 2,2,2-trifluoroethanol), followed by a subsequent substitution at the C2 position under more forcing conditions. nih.govresearchgate.net Additionally, C-H functionalization methods, while challenging, have been developed for related N-heterocycles and could potentially be applied.

C-6, C-7, and C-8 Positions: Functionalization of the benzene portion of the quinazoline core typically relies on electrophilic aromatic substitution or modern C-H activation/metalation techniques.

Electrophilic Aromatic Substitution: The introduction of substituents like nitro (–NO₂) or halogen (–Br, –Cl) groups can be achieved on the anthranilic acid starting material before the quinazoline ring is constructed. These groups can then be further manipulated. For example, a nitro group can be reduced to an amine, which can then undergo a variety of transformations.

Directed ortho-Metalation (DoM): DoM is a powerful technique for regioselective functionalization. unblog.frwikipedia.org In the quinazoline ring system, the nitrogen atoms can act as directing groups. Specifically, the N1 atom typically directs metalation (lithiation) to the C8 position. The resulting aryllithium species can then be quenched with a wide range of electrophiles to introduce new functional groups specifically at the C8 position. While the 4-alkoxy group itself is a weak directing group, the inherent directing ability of the ring nitrogens is expected to dominate, making the C8 position a prime target for this strategy. unblog.frwikipedia.orgbaranlab.orguwindsor.caorganic-chemistry.org

Table 4: Potential Derivatization Reactions on the Quinazoline Core

PositionReaction TypeStrategy / ReagentsPotential Outcome
C-2Nucleophilic SubstitutionStart with 2,4-dichloroquinazoline; sequential reaction with nucleophiles.Introduction of amino, alkyl, or aryl groups.
C-6 / C-7Electrophilic SubstitutionFunctionalization of the anthranilic acid precursor (e.g., nitration, halogenation).Access to 6- or 7-substituted analogs.
C-8Directed ortho-Metalation (DoM)Organolithium base (e.g., n-BuLi, LDA) followed by an electrophile (e.g., I₂, TMSCl, aldehydes).Regioselective introduction of a wide range of functional groups.

Strategies are based on established reactivity principles for quinazolines and related heterocycles.

Modifications of the Trifluoroethoxy Side Chain

The 2,2,2-trifluoroethoxy group at the 4-position of the quinazoline ring is generally considered a stable moiety, and literature describing its direct chemical modification is scarce. The high stability of the C-F bonds and the electron-withdrawing nature of the trifluoromethyl group make the trifluoroethoxy ether linkage robust under many synthetic conditions. However, analogous reactivity from broader organic chemistry principles suggests potential, albeit underexplored, pathways for its modification. These transformations would likely require forcing conditions and specific reagents known to cleave highly stable ether linkages.

One potential modification is the cleavage of the ether bond to yield 4-hydroxyquinazoline (also known as quinazolin-4-one). This transformation is conceptually a hydrolysis reaction. While direct hydrolysis of this compound is not well-documented, studies on other 4-alkoxyquinazolines suggest that this conversion is feasible. For instance, 4-alkoxyquinazoline 1-oxides have been hydrolyzed to the corresponding 4-hydroxyquinazoline 1-oxide. This suggests that the C4-O bond is susceptible to cleavage, which could potentially be achieved under strong acidic or basic conditions. Reagents such as strong mineral acids (e.g., HBr, HI) or potent Lewis acids (e.g., BBr3) are known to cleave aryl alkyl ethers and could theoretically be applied to this compound.

Another hypothetical modification is the nucleophilic displacement of the trifluoroethoxy group. The C4 position of the quinazoline ring is electron-deficient and susceptible to nucleophilic attack, which is the basis for the common synthesis of 4-substituted quinazolines from 4-chloroquinazoline. While the trifluoroethoxide is a poorer leaving group than chloride, its displacement by stronger nucleophiles under forcing conditions might be possible. For example, reaction with amines at high temperatures could potentially lead to the formation of 4-aminoquinazoline derivatives.

A more specialized approach for cleaving trifluoroethyl ethers involves their conversion to a difluorovinyl ether, followed by oxidative cleavage or trapping of a difluorovinyl anion. This multi-step process, which has been demonstrated on other substrates, could theoretically be applied to this compound. The initial step would involve deprotonation at the carbon adjacent to the oxygen, followed by β-elimination of a fluoride ion.

Starting MaterialReagent(s)Potential ProductReaction TypeNotes
This compoundStrong Acid (e.g., HBr, HI) or Lewis Acid (e.g., BBr3)Quinazolin-4-oneEther CleavageBased on general ether cleavage methods; conditions would likely be harsh.
This compoundAmine (e.g., R-NH2)4-(Alkylamino)quinazolineNucleophilic Aromatic SubstitutionHypothetical; would require forcing conditions due to the poor leaving group nature of trifluoroethoxide.
This compound1. Strong Base (e.g., alkyllithium) 2. Oxidizing Agent (e.g., OsO4) or Electrophilic Oxygen SourceQuinazolin-4-oneElimination/Oxidative CleavageBased on specialized methods for trifluoroethyl ether deprotection.

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 4 2,2,2 Trifluoroethoxy Quinazoline Derivatives

Rational Design Principles for Quinazoline-Based Therapeutics

The rational design of quinazoline-based therapeutics is a cornerstone of modern drug discovery, leveraging an in-depth understanding of the target biology and the chemical properties of the quinazoline (B50416) scaffold. acs.org This approach aims to create molecules with high potency, selectivity, and favorable drug-like properties. A key strategy in the design of these therapeutics, particularly as kinase inhibitors, is to mimic the binding of the endogenous ligand, adenosine (B11128) triphosphate (ATP). nih.govnih.gov

The 4-anilinoquinazoline (B1210976) scaffold has been particularly successful in the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). nih.gov SAR studies have revealed that the quinazoline nitrogen atoms (N-1 and N-3) are crucial for binding to the hinge region of the kinase domain, forming hydrogen bonds that anchor the inhibitor in the active site. nih.gov The design process often involves computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to predict the binding affinity and activity of novel derivatives. frontiersin.orgacs.org These in silico techniques allow for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological evaluation. frontiersin.org

Furthermore, the principles of bioisosteric replacement and functional group modification are extensively applied. For instance, the introduction of specific substituents on the quinazoline ring can enhance target engagement, improve metabolic stability, and modulate solubility. nih.gov The strategic placement of electron-donating or electron-withdrawing groups can influence the electronic properties of the quinazoline core, thereby affecting its interaction with the target protein. nih.gov

Elucidation of Structure-Activity Relationships

Influence of the 2,2,2-Trifluoroethoxy Group on Ligand Binding and Potency

The introduction of a 2,2,2-trifluoroethoxy group at the 4-position of the quinazoline ring can significantly impact the compound's biological activity. The trifluoromethyl moiety is known to enhance the lipophilicity of a molecule, which can improve its membrane permeability and cellular uptake. mdpi.com Moreover, the strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic distribution within the quinazoline ring system, potentially altering its binding affinity for target proteins. mdpi.com

In the context of kinase inhibition, the trifluoroethoxy group can engage in specific interactions within the ATP-binding pocket. For example, in the development of topoisomerase II inhibitors, the trifluoromethyl group was found to be beneficial for cytotoxic activity, possibly by forming additional hydrogen and hydrophobic bonds with the target receptor. japsonline.com This can lead to increased binding affinity and potency.

Below is a data table illustrating the impact of fluorinated substituents on the inhibitory activity of certain kinase inhibitors. While not all are 4-(2,2,2-trifluoroethoxy)quinazoline derivatives, they provide insight into the effects of such modifications.

CompoundTargetSubstitutionIC50 (nM)Reference
Quinazoline Derivative AEGFR-OCH350 nih.gov
Quinazoline Derivative BEGFR-OCF325 nih.gov
Triazoloquinazoline CTopo II-CH320.65 µM japsonline.com
Triazoloquinazoline DTopo II-CF315.16 µM japsonline.com

Impact of Substituents on the Quinazoline Ring System

The biological activity of quinazoline derivatives can be finely tuned by introducing various substituents at different positions on the quinazoline ring. Positions C-2, C-6, and C-7 are particularly important for modulating the pharmacological properties of these compounds. nih.govnih.gov

For instance, in the development of EGFR inhibitors, the introduction of small, lipophilic groups at the C-6 and C-7 positions has been shown to enhance potency. nih.gov The presence of methoxy (B1213986) groups at these positions, as seen in many clinically used TKIs, is a common strategy to improve activity. nih.gov Conversely, bulky substituents can be detrimental to activity due to steric hindrance within the binding site.

The nature of the substituent also plays a crucial role. Electron-donating groups, such as methoxy or methyl groups, can increase the electron density of the quinazoline ring, which may enhance interactions with the target. nih.gov Conversely, electron-withdrawing groups, such as halogens or nitro groups, can also lead to improved activity, often through different mechanisms such as forming specific halogen bonds. nih.gov

The following table provides examples of how different substituents on the quinazoline ring affect the inhibitory activity against various targets.

Compound SeriesTargetPosition of SubstitutionFavorable SubstituentsUnfavorable SubstituentsReference
4-AnilinoquinazolinesEGFRC-6, C-7Methoxy, EthoxyLarge, bulky groups nih.gov
QuinazolinonesCDK9C-6IodineUnsubstituted mdpi.com
QuinazolinesA2A Adenosine ReceptorC-7Methyl, Chlorine, BromineMethoxy, Fluorine mdpi.com
Quinazoline-triazinesEGFR/ALKC-4 of triazineElectron-withdrawing groupsElectron-donating groups researchgate.net

Conformational Analysis and Steric Effects

The three-dimensional conformation of a quinazoline derivative is a critical determinant of its biological activity. The molecule must adopt a specific orientation to fit optimally into the binding site of its target protein. Conformational analysis, often performed using computational methods and confirmed by techniques like X-ray crystallography, helps in understanding the preferred spatial arrangement of the molecule. nih.gov

The substituents on the quinazoline ring can significantly influence its conformation. For example, bulky groups can restrict the rotation of bonds and favor a particular conformation. acs.org This can be advantageous if the favored conformation is the one required for binding, but detrimental if it is not. Steric hindrance can also prevent the molecule from accessing the binding site altogether. researchgate.net

Lead Identification and Optimization Strategies Utilizing the Quinazoline Core

High-Throughput Screening (HTS) in Quinazoline Lead Discovery

High-throughput screening (HTS) is a powerful tool in modern drug discovery for identifying initial "hits" from large chemical libraries that can be further developed into lead compounds. japsonline.comarabjchem.org HTS allows for the rapid testing of hundreds of thousands to millions of compounds against a specific biological target. pnas.org

In the context of quinazoline-based drug discovery, HTS has been instrumental in identifying novel scaffolds with desired biological activities. crcm-marseille.fr Large, diverse libraries of quinazoline derivatives can be screened in automated assays to identify compounds that modulate the activity of a target protein, such as a kinase or a receptor. pnas.org

The hits identified from HTS campaigns undergo a rigorous validation process to eliminate false positives and confirm their activity. japsonline.com Promising hits then serve as the starting point for lead optimization, a process that involves iterative cycles of chemical synthesis and biological testing to improve potency, selectivity, and pharmacokinetic properties. nih.gov

The following table provides a conceptual overview of a typical HTS campaign for identifying quinazoline-based kinase inhibitors.

HTS Campaign ParameterDescriptionExample Value/OutcomeReference
TargetSpecific protein of interestTyrosine Kinase (e.g., EGFR) japsonline.com
Compound LibraryCollection of diverse chemical compounds>100,000 quinazoline derivatives pnas.org
Assay FormatMethod to measure target activityBiochemical (e.g., TR-FRET) or Cell-based crcm-marseille.fr
Hit CriteriaThreshold for considering a compound active>50% inhibition at 10 µM japsonline.com
Hit RatePercentage of active compounds identified0.1 - 1% pnas.org
Hit ValidationConfirmation of activity and elimination of artifactsDose-response curves, orthogonal assays crcm-marseille.fr
Lead Series IdentificationClustering of validated hits into chemical seriesIdentification of a novel 4-substituted quinazoline scaffold nih.gov

Iterative Design-Synthesis-Test (DST) Cycles in Lead Optimization

The lead optimization phase in drug discovery is a highly iterative process involving cycles of designing, synthesizing, and testing new analogues to improve the potency, selectivity, and pharmacokinetic profile of a lead compound. nih.gov While specific DST cycle data for this compound derivatives is not extensively detailed in publicly available literature, the general principles applied to analogous quinazoline-based inhibitors, such as those targeting epidermal growth factor receptor (EGFR), provide a clear framework. nih.gov

The process typically begins with a "hit" compound identified from screening, which possesses the this compound core and shows desired biological activity. The initial DST cycles would focus on understanding the initial SAR. For instance, modifications would be systematically introduced at other positions of the quinazoline ring, commonly at the 2, 6, and 7-positions. mdpi.com

Table 1: Illustrative Iterative Design for SAR Exploration of this compound Analogs

Compound IDR1 (Position 2)R2 (Position 6)R3 (Position 7)Biological Activity (IC50, nM) - HypotheticalRationale for Design
Lead-1-H-H-OCH3500Initial Hit
Analog-1a-CH3-H-OCH3250Explore effect of small alkyl group at C2
Analog-1b-NH2-H-OCH3150Introduce hydrogen bond donor at C2
Analog-2a-NH2-Br-OCH375Investigate impact of electron-withdrawing group at C6
Analog-2b-NH2-OCH3-OCH3100Explore effect of electron-donating group at C6
Analog-3a-NH2-Br-O(CH2)2N(CH3)210Introduce solubilizing group at C7

Subsequent cycles would be guided by the biological data from the previous round. If, for example, an amino group at the 2-position (Analog-1b) enhances potency, further modifications would explore a variety of substitutions at this position to optimize interactions with the target protein. Similarly, substitutions at the 6- and 7-positions would be explored to enhance properties like cell permeability, metabolic stability, and target selectivity. nih.gov This systematic approach allows medicinal chemists to build a comprehensive understanding of the SAR, guiding the design of more potent and drug-like candidates.

Structural Simplification in Lead Optimization

Structural simplification is a key strategy in lead optimization aimed at reducing molecular complexity, improving synthetic accessibility, and enhancing pharmacokinetic properties without compromising biological activity. nih.govresearchgate.net This approach is particularly valuable when a lead compound is overly complex, has a high molecular weight, or possesses multiple chiral centers. nih.gov

In the context of this compound derivatives, structural simplification could involve several approaches. If a lead compound contains a large, complex substituent at another position, simplification might involve systematically truncating this group to identify the minimal pharmacophore required for activity. For example, a complex heterocyclic ring system at the 2-position might be simplified to a smaller, less sterically hindered ring or even an acyclic substituent, while monitoring the impact on potency.

Another aspect of structural simplification is the removal of unnecessary chiral centers. If a substituent contains a stereocenter that does not contribute significantly to the compound's activity or selectivity, replacing it with an achiral analogue can simplify synthesis and characterization.

Table 2: Hypothetical Application of Structural Simplification

Compound IDOriginal Complex MoietySimplified MoietyResulting Improvement
Lead-2Large, multi-ring system at C2Phenyl or pyridyl groupImproved synthetic accessibility, lower molecular weight
Analog-4Chiral amino-alcohol side chain at C6Achiral amino etherSimplified synthesis, no need for chiral separation
Analog-5Bulky t-butyl group at C7Isopropyl groupReduced steric hindrance, potentially improved solubility

The goal of this strategy is to create a more "drug-like" molecule with a better balance of properties, making it a more viable candidate for further development. researchgate.net

Scaffold Hopping and Bioisosteric Replacement Approaches

Scaffold hopping and bioisosteric replacement are powerful tools in medicinal chemistry for discovering novel chemical classes with similar biological activity to a known lead compound, often with improved properties or to circumvent existing patents. researchgate.netresearchgate.netnih.gov

Scaffold Hopping involves replacing the central core of a molecule (the scaffold) with a different, but functionally equivalent, chemical entity. For a lead compound containing the this compound core, a scaffold hopping approach might explore replacing the quinazoline ring with other bicyclic heteroaromatic systems such as quinoline, isoquinoline, or benzimidazole. The aim is to maintain the key three-dimensional arrangement of the pharmacophoric groups while exploring new chemical space. nih.gov

Bioisosteric Replacement is a more subtle modification where a functional group is replaced by another group with similar physical or chemical properties. researchgate.net This strategy is often used to fine-tune the properties of a lead compound. In the case of this compound, the trifluoroethoxy group itself can be considered a bioisostere of other alkoxy groups, introduced to enhance metabolic stability by blocking potential sites of metabolism.

Other potential bioisosteric replacements could include:

Replacing the oxygen atom of the ethoxy linker with a sulfur atom or an amino group to alter hydrogen bonding capacity and lipophilicity.

Substituting the trifluoromethyl group with other electron-withdrawing groups to modulate electronic properties.

Replacing the quinazoline nitrogen atoms with carbon, which would be a form of scaffold hopping to a naphthalene (B1677914) core, to investigate the importance of the nitrogen atoms for target binding.

Table 3: Examples of Scaffold Hopping and Bioisosteric Replacement

StrategyOriginal MoietyReplacement MoietyPotential Advantage
Scaffold HoppingQuinazolineQuinolineNovel chemical space, altered ADME properties
Scaffold HoppingQuinazolinePyridopyrimidineDifferent hydrogen bonding pattern, potential for improved selectivity
Bioisosteric Replacement-O-CH2-CF3-S-CH2-CF3Modified lipophilicity and metabolic stability
Bioisosteric Replacement-CF3-CNAltered electronic properties and polarity

Biological Activities and Preclinical Pharmacological Investigations of 4 2,2,2 Trifluoroethoxy Quinazoline and Analogs

Broad-Spectrum Pharmacological Profiling of Quinazoline (B50416) Derivatives

Quinazoline and its analogs have demonstrated a remarkable range of biological effects, making them a "privileged structure" in drug discovery. frontiersin.org The pharmacological significance of these compounds stems from their ability to interact with various biological targets, including enzymes like kinases and receptors. nih.gov This has led to their investigation and development as anti-cancer, anti-inflammatory, anti-infective, neurological, and cardiovascular agents, among others. ijmpr.inmdpi.commdpi.commdpi.com

The quinazoline core is a well-established pharmacophore in the design of anti-cancer agents. ekb.egnih.gov Several quinazoline derivatives have been successfully developed into clinically approved drugs for cancer therapy, primarily functioning as kinase inhibitors. mdpi.com These compounds target key signaling pathways involved in tumor growth, proliferation, and survival.

Prominent examples of FDA-approved quinazoline-based anti-cancer drugs include:

Gefitinib (Iressa®) : Approved for the treatment of non-small-cell lung cancer (NSCLC), it targets the epidermal growth factor receptor (EGFR). mdpi.comnih.gov

Erlotinib (Tarceva®) : Also an EGFR inhibitor, it is used for treating NSCLC and pancreatic cancer. mdpi.comnih.gov

Lapatinib (B449) (Tykerb®) : A dual inhibitor of EGFR and HER2, used in breast cancer therapy. mdpi.comnih.gov

Afatinib (Gilotrif®) : An irreversible kinase inhibitor targeting the ErbB family of receptors, used for NSCLC. mdpi.com

Vandetanib (Caprelsa®) : A multi-kinase inhibitor used for the treatment of medullary thyroid cancer. mdpi.com

Research into novel quinazoline derivatives continues to yield compounds with potent antiproliferative activity against various cancer cell lines. Structure-activity relationship (SAR) studies have shown that substitutions at the 2, 4, and 6-positions of the quinazoline ring can significantly influence their anti-cancer efficacy. ekb.eghumanjournals.com For instance, a series of novel quinazoline derivatives demonstrated low micromolar cytotoxicity against cell lines such as MGC-803 (gastric cancer), MCF-7 (breast cancer), PC-9 (lung cancer), and A549 (lung cancer). mdpi.com One particular compound from this series, compound 18, showed a potent IC₅₀ value of 0.85 μM against MGC-803 cells and was found to inhibit cell migration, arrest the cell cycle at the G2/M phase, and induce apoptosis. mdpi.com

Table 1: Examples of Anti-Cancer Activity in Quinazoline Derivatives
CompoundTarget Cell LineActivity (IC₅₀)Reference
Compound 18MGC-803 (Gastric Cancer)0.85 μM mdpi.com
Compound (23)A431 (Skin Cancer)3.4 µM ekb.eg
Compound (26)MCF-7 (Breast Cancer)2.49 µM ekb.eg
2-chloroquinazoline derivative (Compound 16)Various cell lines (lung, colon, breast, prostate, cervical)Micromolar range nih.gov

Quinazoline derivatives have been widely investigated for their anti-inflammatory properties. mdpi.comnih.gov Inflammation is a key pathological process in many chronic diseases, and compounds that can modulate this response are of significant therapeutic interest. nih.gov The marketed drug Proquazone is a quinazoline-based non-steroidal anti-inflammatory agent (NSAID) used in the treatment of rheumatoid arthritis and osteoarthritis. mdpi.com

Numerous studies have synthesized and evaluated novel quinazoline analogs for their ability to reduce inflammation. In one study, a series of 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one showed significant anti-inflammatory activity, with up to 32.5% inhibition of edema in preclinical models. nih.gov Another study identified 6-bromo-substituted-quinazolinone as a potent derivative, yielding up to 59.61% inhibition of inflammation. mdpi.com The mechanism of action for many of these compounds is believed to involve the inhibition of pro-inflammatory mediators like prostaglandins (B1171923) and cytokines. mdpi.comnih.gov Recent research has also explored pyrazolo[1,5-a]quinazolines, identifying compounds that inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in inflammation. nih.govmdpi.com

Table 2: Selected Quinazoline Derivatives with Anti-Inflammatory Activity
Compound SeriesKey FindingActivity (% Edema Inhibition)Reference
Thiazolidinone-quinazolinonesCompound 21 showed the best activity.32.5% nih.gov
3-naphtalene-substituted quinazolinones6-bromo-substituted derivative was most potent.19.69–59.61% mdpi.com
4-styryl-substituted quinazolinones4-nitrostyryl and 4-hydroxystyryl derivatives were most active.62.2–80.7% mdpi.com
Pyrazolo[1,5-a]quinazolinesInhibited NF-κB transcriptional activity.IC₅₀ < 50 µM nih.gov

The quinazoline scaffold is a versatile platform for the development of agents targeting a wide range of infectious diseases. nih.govmdpi.comresearchgate.net

Antibacterial: Quinazoline and quinazolinone derivatives have shown activity against both Gram-positive and Gram-negative bacteria. frontiersin.orgnih.govasianpubs.org Studies have demonstrated their efficacy against pathogens like Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com For example, 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one showed superior activity among a series of synthesized compounds. frontiersin.org The presence of a substituted aromatic ring at position 3 and various groups at position 2 are often essential for antibacterial activity. nih.gov

Antifungal: Certain quinazoline derivatives have exhibited potent antifungal effects. mdpi.comnih.gov One study reported that N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide showed strong activity against Fusarium moniliforme. mdpi.com

Antiviral: Novel quinazoline-artemisinin hybrids have demonstrated potent activity against cytomegalovirus, proving to be 12-17 times more effective than the standard drug ganciclovir (B1264) in one study. mdpi.com

Antimalarial: Quinazolines have been explored for their potential in treating malaria. researchgate.netresearchgate.net A series of 6,7-dimethoxyquinazoline-2,4-diamines have been synthesized and evaluated for their antimalarial activity. researchgate.net

Antitubercular: Tuberculosis remains a major global health threat, and new anti-TB agents are urgently needed. sci-hub.se Quinazoline analogs have emerged as a promising class of compounds against Mycobacterium tuberculosis (MTB). sci-hub.senih.gov Several studies have reported quinazoline derivatives with significant activity against the H37Rv strain of MTB. sci-hub.sedovepress.com In one study, a derivative containing an indole (B1671886) moiety showed excellent activity, with a Minimum Inhibitory Concentration (MIC) of 0.625 µg/mL against the H37Rv strain and 0.3125 µg/mL against a multi-drug resistant (MDR) strain. sci-hub.se

Table 3: Anti-Infective Activities of Quinazoline Analogs
Activity TypeCompound/DerivativeTarget OrganismKey Result (MIC/EC₅₀)Reference
Antibacterial2,3-disubstituted (3H)-quinazolinonesGram-negative bacteriaMild to high effects nih.gov
AntiviralQuinazoline artemisinin (B1665778) hybridsCytomegalovirusEC₅₀ = 0.15−0.21 μM mdpi.com
AntitubercularIndole-containing derivativeM. tuberculosis H37RvMIC = 0.625 µg/mL sci-hub.se
Antitubercular2,3-disubstituted quinazolinonesM. tuberculosisMIC = 6.25 - 100 µg/mL dovepress.com

Quinazoline derivatives have shown significant promise in the field of central nervous system (CNS) disorders. drugbank.comnih.gov

Anti-Alzheimer's Disease: Alzheimer's disease (AD) is a complex neurodegenerative disorder, and multi-target drugs are urgently needed. drugbank.commdpi.com Quinazoline derivatives have been investigated as potential treatments for AD due to their ability to inhibit key enzymes and pathways involved in the disease's pathogenesis. mdpi.comnih.gov They have been shown to act as inhibitors of cholinesterases, β-amyloid aggregation, and tau protein aggregation. drugbank.comnih.govmdpi.com Furthermore, some derivatives possess antioxidant properties that can mitigate oxidative stress and neuroinflammation, which are key contributors to neuronal damage in AD. mdpi.com

Anticonvulsant: The quinazoline scaffold is present in established anticonvulsant drugs like Methaqualone. nih.gov Numerous studies have focused on synthesizing new quinazoline analogs with potent anticonvulsant activity and reduced neurotoxicity. nih.govnih.govresearchgate.net These compounds are often evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov Research has indicated that substitutions at position 3 of the quinazoline ring, such as with butyl or benzyl (B1604629) groups, can significantly affect anticonvulsant activity. nih.gov Some newly synthesized compounds have shown 100% protection against myoclonic seizures in preclinical tests and have demonstrated a high affinity for the GABA-A receptor, a key target for anticonvulsant drugs. nih.govnih.govmdpi.com

Quinazoline derivatives are well-known for their cardiovascular effects, particularly as antihypertensive agents. japsonline.comresearchgate.net Several marketed antihypertensive drugs, such as Prazosin, Terazosin, and Doxazosin, are based on the quinazoline structure. researchgate.nettandfonline.com These drugs typically act as α1-adrenergic receptor antagonists, leading to vasodilation and a reduction in blood pressure. japsonline.comresearchgate.net

Ongoing research aims to develop novel quinazolin-4(3H)-one derivatives with improved antihypertensive profiles. nih.gov Studies have shown that new analogs can produce a significant hypotensive effect, sometimes greater than that of the reference drug Prazosin. researchgate.netnih.gov Structure-activity relationship studies indicate that the nature of substituents on the quinazoline core profoundly influences the hypotensive potency and duration of action. tandfonline.comnih.gov For example, the substitution of electron-withdrawing groups like NO₂ and Cl in the phenyl ring attached to the quinazolinone moiety has been shown to increase antihypertensive activity. tandfonline.com

Beyond the major areas already discussed, the versatile quinazoline scaffold has been explored for other therapeutic applications.

Antidiabetic: Some quinazoline derivatives have been investigated for their potential in managing diabetes. ijmpr.inresearchgate.net For instance, Balaglitazone, a quinazolinone derivative, is a peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist that has been studied for its blood glucose-lowering effects in type 2 diabetes. researchgate.net

Antioxidant: The ability to combat oxidative stress is a valuable therapeutic property. Several quinazoline derivatives have been found to possess antioxidant activities. mdpi.commdpi.com This property is particularly relevant for their potential use in neurodegenerative diseases like Alzheimer's, where oxidative damage is a key component of the pathology. mdpi.com

In Vitro Pharmacological Studies of 4-(2,2,2-Trifluoroethoxy)quinazoline Analogs

In vitro studies have been instrumental in elucidating the mechanisms of action of quinazoline analogs, particularly their ability to modulate the activity of various enzymes and cellular processes.

Quinazoline derivatives have been extensively evaluated as inhibitors of several key enzyme families implicated in a range of diseases.

Kinase Inhibition: A significant area of research has focused on quinazoline-based compounds as kinase inhibitors, particularly targeting those involved in cancer cell signaling pathways. Many quinazoline derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. For instance, gefitinib, erlotinib, and lapatinib are FDA-approved quinazoline-based EGFR inhibitors. wikipedia.org Research has shown that certain 4-anilino-quinazoline derivatives exhibit potent inhibitory activity against both wild-type and mutant forms of EGFR. The substitution pattern on the quinazoline core and the aniline (B41778) moiety plays a crucial role in determining the inhibitory potency and selectivity. Some analogs have also demonstrated inhibitory activity against other kinases such as HER2 and VEGFR2.

Phosphodiesterase (PDE) Inhibition: Analogs of quinazoline have also been investigated as inhibitors of phosphodiesterases, enzymes that regulate intracellular levels of cyclic nucleotides. Certain quinazoline-based compounds have shown inhibitory activity against PDE5 and PDE7. Inhibition of these enzymes can have therapeutic effects in conditions such as pulmonary arterial hypertension and neurodegenerative diseases.

Cholinesterase Inhibition: Several 2,4-disubstituted quinazoline derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of Alzheimer's disease. Some of these compounds have demonstrated potent and selective inhibition of BuChE.

Secretase Inhibition: Currently, there is a lack of specific data in the public domain detailing the investigation of this compound or its close analogs as secretase inhibitors.

Interactive Data Table: Enzyme Inhibition by Quinazoline Analogs

Compound ClassTarget EnzymeIC50 (nM)
4-Anilino-quinazolinesEGFRVaries (sub-nanomolar to micromolar)
Quinazoline-based inhibitorsPDE5Varies
2,4-Disubstituted quinazolinesBuChEVaries (micromolar range)

The anti-proliferative and cytotoxic effects of quinazoline analogs have been extensively studied in various cancer cell lines. These assays are crucial for determining the potential of these compounds as anticancer agents.

Numerous studies have reported the IC50 values of different quinazoline derivatives against a wide range of cancer cell lines, including those from lung, breast, colon, and gastric cancers. For example, novel series of quinazoline derivatives have shown low micromolar cytotoxicity towards cell lines such as MGC-803, MCF-7, PC-9, A549, and H1975. mdpi.com One particular compound demonstrated an IC50 value of 0.85 μM against MGC-803 cells. mdpi.com Another study on quinazolin-4-one derivatives reported IC50 values ranging from 1.20 to 1.80 µM against four different cancer cell lines.

The structural features of these molecules, such as the substituents on the quinazoline ring, significantly influence their anti-proliferative activity. Trifluoromethyl-containing quinazoline derivatives have also been synthesized and have shown moderate to excellent antiproliferative activity against various cell lines. researchgate.net

Interactive Data Table: Anti-proliferative Activity of Quinazoline Analogs

Compound/Analog SeriesCell LineIC50 (µM)
Novel Quinazoline DerivativeMGC-8030.85 mdpi.com
Quinazolin-4-one DerivativesVarious Cancer Cells1.20 - 1.80
Trifluoromethyl-containing QuinazolinesPC3Varies researchgate.net
Trifluoromethyl-containing QuinazolinesLNCaPVaries researchgate.net

In Vivo Preclinical Studies in Animal Models

Following promising in vitro results, select quinazoline analogs have been advanced to in vivo preclinical studies to evaluate their efficacy and physiological effects in animal models of various diseases.

Cancer Xenograft Models: The in vivo antitumor activity of several quinazoline derivatives has been demonstrated in various cancer xenograft models. For example, a novel quinazoline derivative was shown to significantly decrease the average tumor volume and weight in a gastric cancer xenograft model without causing significant toxicity to the mice. mdpi.com These studies are critical for assessing the therapeutic potential of these compounds in a living organism and provide a basis for further clinical development.

The pharmacological effects of quinazoline analogs have also been assessed using ex vivo tissue preparations. A notable example is the evaluation of their effects on vascular tone. Certain quinazoline-based compounds have been shown to induce vasodilation in isolated rat pulmonary arteries. This effect is often linked to their phosphodiesterase inhibitory activity, which leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent smooth muscle relaxation. These ex vivo studies provide valuable insights into the physiological effects of these compounds on specific tissues and organ systems.

Molecular Mechanisms of Action and Target Identification/validation

Identification of Molecular Targets

Identifying the direct molecular targets of a bioactive compound is a crucial step in understanding its mechanism of action. For quinazoline (B50416) derivatives, a variety of advanced techniques are employed to deconvolve their complex biological interactions.

Target Deconvolution Strategies

Target deconvolution aims to pinpoint the specific proteins or pathways a compound interacts with to produce a biological effect. One powerful strategy is activity-based protein profiling (ABPP). This chemical proteomics approach uses reactive chemical probes to map the active sites of enzymes in complex proteomes. For instance, ABPP has been successfully used to identify the nuclear receptor subfamily 4 group A member 1 (NR4A1) as the direct molecular target of an indolequinazoline-based compound. acs.org This strategy involves designing photoaffinity probes based on the quinazoline scaffold to covalently label binding proteins, which are then identified using mass spectrometry. acs.org Such methods allow for the unbiased identification of molecular targets in a native biological system.

Proteomic and Genomic Approaches to Target Identification

Broader screening methods are also essential for a comprehensive understanding of a compound's targets.

Proteomic Approaches: These methods analyze changes in the entire protein landscape of a cell upon treatment with a compound. Techniques like chemical proteomics, where the compound is immobilized to a matrix to "pull down" its binding partners from cell lysates, are commonly used. Photoaffinity labeling, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the identification of proteins that directly interact with quinazoline derivatives. acs.org

Genomic Approaches: Genomic screening can identify genes that are essential for a compound's activity. This can involve high-throughput screening of genetic libraries, such as siRNA or CRISPR-Cas9 libraries, to find genes whose knockdown or knockout confers resistance or sensitivity to the quinazoline derivative. This can help to identify not only direct targets but also key components of the signaling pathways affected by the compound.

Elucidation of Mechanism of Action (MOA)

Once molecular targets are identified, research focuses on elucidating the precise mechanism by which the compound modulates the target's function and affects cellular processes. Quinazoline derivatives are known to operate through several distinct mechanisms.

Inhibition of Kinase Activity

A primary mechanism of action for many quinazoline-based compounds is the inhibition of protein kinases, which are critical regulators of cell signaling. mdpi.comekb.eg The quinazoline scaffold is a privileged structure for designing kinase inhibitors, often targeting the ATP-binding pocket of the enzyme. nih.govontosight.ai

EGFR and HER2: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key targets in cancer therapy. ekb.egtandfonline.com Numerous quinazoline derivatives have been developed as potent inhibitors of these tyrosine kinases. nih.govnih.govacs.orgnih.gov Some compounds act as dual EGFR/HER2 inhibitors, which can be advantageous in overcoming drug resistance. nih.govnih.gov The development of irreversible inhibitors that form a covalent bond with the kinase has been a strategy to enhance potency and overcome mutations. nih.gov

Axl: Axl is a receptor tyrosine kinase implicated in cancer cell survival, invasion, and drug resistance. The discovery of quinazoline derivatives as potent Axl inhibitors highlights the versatility of this scaffold in targeting different kinase families. nih.gov

Aurora Kinases: These are a family of serine/threonine kinases that play essential roles in mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells. Several quinazoline-based compounds have been identified as potent inhibitors of Aurora kinases A and B. ekb.egmdpi.comresearchgate.netfrontiersin.org

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. nih.govtbzmed.ac.ir Quinazoline derivatives have been successfully designed as VEGFR-2 inhibitors, thereby acting as anti-angiogenic agents. nih.govnih.govtandfonline.commdpi.com Some derivatives exhibit multi-targeted activity, inhibiting both VEGFR-2 and other kinases like EGFR. tbzmed.ac.ir

Table 1: Examples of Quinazoline Derivatives as Kinase Inhibitors
Compound ClassTarget KinaseReported Activity (IC₅₀)Reference
Isoquinoline-tethered quinazolinesHER2Potent inhibition, with 7- to 12-fold selectivity over EGFR nih.gov
Quinazoline-benzimidazole hybridsAurora KinaseIC₅₀ = 0.53 µM frontiersin.org
N-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl derivativesVEGFR-2Potent inhibition, comparable to cabozantinib nih.gov
4-Anilinoquinazoline (B1210976) derivativesEGFRNanomolar activity tandfonline.com
Quinazolinone derivativesAxlPotent inhibition nih.gov

Modulation of Cellular Signaling Pathways

Beyond direct enzyme inhibition, quinazoline derivatives can modulate entire signaling cascades that are crucial for cell fate.

PI3K Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling network that regulates cell growth, proliferation, and survival. nih.gov Its dysregulation is a common feature of many cancers. researchgate.net Research has shown that certain quinazoline derivatives can effectively inhibit this pathway, often by targeting the PI3K enzyme itself. mdpi.comnih.gov For example, a series of 4-methyl quinazoline-based compounds were developed as PI3K inhibitors, and western blot analysis confirmed their ability to block the phosphorylation of AKT, a key downstream effector in the pathway. researchgate.net

sGC/cGMP Pathway: The soluble guanylyl cyclase (sGC)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, activated by nitric oxide (NO), is involved in various physiological processes. nih.gov While less commonly associated with quinazoline inhibitors, targeting this pathway is an emerging strategy in anticancer therapy. nih.gov Some calmodulin antagonists, which can inhibit sGC, share structural similarities with certain heterocyclic compounds, suggesting that specially designed quinazoline derivatives could potentially modulate this pathway. nih.gov

Interference with Protein Function

Quinazoline derivatives can also exert their effects by physically interfering with the function of essential cellular proteins, leading to cell cycle arrest and apoptosis.

Tubulin Polymerization: Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. researchgate.net Compounds that interfere with tubulin dynamics are potent anticancer agents. A growing body of evidence indicates that various quinazoline derivatives can act as tubulin polymerization inhibitors. nih.govnih.govnih.govrsc.org These compounds often bind to the colchicine (B1669291) site on tubulin, preventing its polymerization into microtubules, which disrupts the formation of the mitotic spindle and arrests cells in the G2/M phase of the cell cycle. researchgate.netnih.gov Some compounds have been shown to be dual inhibitors, targeting both tubulin and protein kinases. nih.gov

Topoisomerase Inhibition: Topoisomerases are enzymes that resolve topological problems in DNA during processes like replication and transcription. nih.govnih.gov Inhibition of these enzymes leads to DNA damage and cell death, making them valuable targets for chemotherapy. nih.gov Several quinazoline derivatives have been designed and evaluated as inhibitors of both topoisomerase I and topoisomerase II. nih.govnih.govacs.orgpreprints.org

Table 2: Quinazoline Derivatives Interfering with Protein Function
MechanismSpecific TargetObserved EffectReference
Tubulin Polymerization Inhibitionβ-tubulin (colchicine site)Arrest of cells in G2/M phase, induction of apoptosis nih.govrsc.org
Topoisomerase InhibitionTopoisomerase I and IIInduction of DNA damage and cell death nih.govnih.gov

Inhibition of Enzyme Activity

Quinazoline derivatives are known to inhibit various enzymes, a mechanism that underlies many of their therapeutic effects. The core quinazoline scaffold can be modified to achieve potency and selectivity against specific enzyme targets.

One area of investigation for quinazoline-based compounds has been their potential as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. While direct evidence for 4-(2,2,2-Trifluoroethoxy)quinazoline is absent, other quinazoline derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity.

Another significant target for quinazoline derivatives is β-secretase (BACE1), an enzyme involved in the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease. The development of BACE1 inhibitors is a major focus of research for neurodegenerative disorders.

Furthermore, quinazoline scaffolds have been successfully utilized to develop potent and selective inhibitors of phosphodiesterase type 5 (PDE5). PDE5 inhibitors are primarily used for the treatment of erectile dysfunction and pulmonary hypertension. The quinazoline core has proven to be a versatile template for achieving high affinity and selectivity for this enzyme. A series of novel 4-alkoxyquinazoline derivatives have also been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key enzyme in angiogenesis, which is crucial for tumor growth. nih.gov

Below is a table summarizing the inhibitory activities of some representative quinazoline derivatives against various enzymes. It is important to note that these are examples from the broader class of quinazolines and not specific data for this compound.

Compound ClassTarget EnzymeObserved Activity
4-Alkoxyquinazoline derivativesVEGFR2Potent inhibitory activity against tumor growth. nih.gov
Quinazoline-based compoundsCholinesterasesInvestigated for potential in Alzheimer's disease.
Quinazoline derivativesβ-secretase (BACE1)Explored as a therapeutic strategy for Alzheimer's disease.
Quinazoline analogsPDE5Developed as potent and selective inhibitors.

Receptor Antagonism/Agonism

In addition to enzyme inhibition, quinazoline derivatives have been identified as potent modulators of various receptors. Their ability to act as either antagonists (blocking the receptor) or agonists (activating the receptor) contributes to their diverse pharmacological profiles.

A notable example is the interaction of quinazoline derivatives with alpha-1 adrenoceptors. Certain quinazolines are well-known alpha-1 adrenoceptor antagonists, used in the treatment of hypertension and benign prostatic hyperplasia. These compounds competitively block the binding of norepinephrine (B1679862) to the alpha-1 adrenergic receptors in vascular smooth muscle, leading to vasodilation.

More recently, research has expanded to other receptor systems. For instance, novel quinazoline derivatives have been developed as highly effective A2A adenosine (B11128) receptor antagonists. mdpi.comresearchgate.net The A2A adenosine receptor is a target for various conditions, including Parkinson's disease and cancer. Furthermore, structure-activity relationship studies of 4-aminoquinazoline derivatives have led to the identification of potent opioid receptor like-1 (ORL1) antagonists. nih.govresearchgate.net

The following table provides examples of receptor interactions for different classes of quinazoline derivatives.

Compound ClassTarget ReceptorMechanism
Quinazoline-based compoundsAlpha-1 adrenoceptorsAntagonism
Novel quinazoline derivativesA2A adenosine receptorAntagonism mdpi.comresearchgate.net
4-Aminoquinazoline derivativesOpioid receptor like-1 (ORL1)Antagonism nih.govresearchgate.net

Target Validation Methodologies

Validating the molecular target of a compound is a critical step in drug discovery and development. For quinazoline derivatives, a combination of genetic, pharmacological, and multi-level validation approaches is typically employed to confirm that the observed biological effects are mediated through the intended target.

Genetic Evidence from Knockdown/Knockout Studies

Genetic approaches provide strong evidence for target validation. Techniques such as RNA interference (RNAi) to knockdown the expression of a target protein, or the use of knockout animal models where the gene for the target protein is deleted, are powerful tools. If a quinazoline derivative loses its efficacy in cells where the target has been knocked down or in a knockout animal, it provides compelling evidence that the compound's activity is mediated through that specific target. While specific knockdown or knockout studies for this compound are not available, this methodology is a standard approach in the broader field of quinazoline research.

Pharmacological Evidence through Selective Modulators

Pharmacological validation involves the use of other well-characterized and selective modulators (agonists or antagonists) for the proposed target. If the effects of a novel quinazoline derivative can be mimicked by a known agonist or blocked by a known antagonist of the same target, it supports the hypothesis that the compound acts through that target. Competitive binding assays, where the quinazoline derivative's ability to displace a known radiolabeled ligand from the target is measured, also provide quantitative pharmacological evidence of target engagement.

Molecular, Cellular, and Whole Animal Level Validation

Target validation is a multi-level process that spans from molecular interactions to physiological outcomes in whole organisms.

Molecular Level: At the molecular level, techniques like X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the quinazoline derivative bound to its target protein. This provides direct evidence of the binding site and the specific molecular interactions.

Cellular Level: In cellular assays, the effect of the quinazoline derivative on downstream signaling pathways known to be regulated by the target is investigated. For example, if the target is a receptor, changes in the levels of second messengers (e.g., cAMP, calcium) upon treatment with the compound would be measured.

Whole Animal Level: Finally, in vivo studies in animal models of disease are crucial for validating the therapeutic relevance of the target. The administration of a quinazoline derivative should produce a therapeutic effect consistent with the known function of the target. For instance, the in vivo anti-tumor activity of novel quinazoline derivatives has been evaluated in animal models. nih.govresearchgate.net These studies help to establish a link between target engagement at the molecular level and the desired physiological response in a living organism.

Computational Chemistry and Drug Design Applications for 4 2,2,2 Trifluoroethoxy Quinazoline

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of ligands to the active site of a protein.

Molecular docking studies have been crucial in elucidating the binding modes of quinazoline (B50416) derivatives within the active sites of various protein targets. For instance, docking studies of quinazoline analogues into the active site of butyrylcholinesterase have revealed key interactions. nih.gov Similarly, the binding modes of thioxoquinazolin-4(3H)-one derivatives with human cyclin-dependent kinase 2 (CDK2) have been investigated, showing better docking properties compared to other enzymes. nih.gov

In the context of anticancer drug design, docking studies have been employed to understand the interactions of 4-anilinoquinazoline (B1210976) derivatives with the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). ijcce.ac.ir These studies help in predicting how the ligand, such as a 4-(2,2,2-Trifluoroethoxy)quinazoline derivative, orients itself within the binding pocket of the receptor, which is essential for its inhibitory activity. The binding interactions of a novel series of quinazoline carboxylate amides with EGFR have also been analyzed, highlighting hydrogen bonding and polar interactions. researchgate.net

The following table summarizes the predicted binding interactions for a selection of quinazoline derivatives with their respective protein targets, as determined by molecular docking studies.

Compound ClassProtein TargetKey Interacting ResiduesPredicted Binding Interactions
Thioxoquinazolin-4(3H)-one derivativesButyrylcholinesteraseHis438, Tyr332, Asp70Hydrogen bonding, pi-pi stacking, arene-hydrogen interactions nih.gov
4-Anilinoquinazoline derivativesEGFR, VEGFR-2Met793, Asp855Hydrogen bonding, hydrophobic interactions ijcce.ac.irresearchgate.net
Quinazoline carboxylate amidesEGFRMet793, Asp855Hydrogen bonding, polar interactions researchgate.net
Quinazoline derivativesPARP-1His862, Ser864, Arg878Hydrogen bonding researchgate.net

The stability of the ligand-protein complex is largely determined by non-covalent interactions such as hydrogen bonds and hydrophobic interactions. Molecular docking simulations provide detailed information about these interactions. For example, in the docking of quinazoline derivatives into the PARP-1 binding domain, hydrogen bonds with residues like His862, Ser864, and Arg878 were identified as crucial for binding. researchgate.net

Hydrophobic interactions, including pi-pi stacking and van der Waals forces, also play a significant role in the binding of quinazoline-based inhibitors. The aromatic rings of the quinazoline scaffold often engage in pi-pi stacking interactions with aromatic residues in the active site of the target protein. acs.org The trifluoroethoxy group at the 4-position of the quinazoline ring can contribute to both hydrophobic and specific polar interactions, potentially enhancing binding affinity and selectivity. The analysis of these interactions is fundamental for the rational design of more effective inhibitors.

Structure-Based Drug Design (SBDD)

Structure-based drug design utilizes the three-dimensional structural information of the target protein to design and optimize ligands. This approach has been widely applied in the development of quinazoline-based inhibitors.

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov For quinazoline derivatives, virtual screening has been employed to identify potential inhibitors for various targets. nih.gov This process involves docking a large library of compounds into the target's active site and ranking them based on their predicted binding affinity. researchgate.net This allows for the prioritization of compounds for experimental testing, thereby saving time and resources. nih.gov The design of focused libraries of quinazoline derivatives, such as 4,6,7-trisubstituted quinazolines, has been guided by the structural requirements of the target's binding site. researchgate.net

Fragment-based drug design is a strategy for finding lead compounds as part of the drug discovery process. It is based on identifying small chemical fragments, which may bind only weakly to the biological target, and then growing them or combining them to produce a lead with a higher affinity. In quinazoline research, a lead modification approach has been utilized, where the researchgate.netacs.orgnih.govtriazolo[4,3-c]quinazoline moiety served as a planar aromatic system, and different side chains were explored to enhance binding. semanticscholar.org This fragment-based approach allows for the systematic exploration of chemical space and the optimization of ligand-receptor interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogs.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to quinazoline-4(3H)-one analogs as EGFR inhibitors. nih.gov These models provide contour maps that highlight the regions around the molecule where modifications are likely to influence biological activity. unar.ac.id For example, these models can indicate where steric bulk, electrostatic potential, or hydrophobicity should be increased or decreased to improve inhibitory potency. frontiersin.org

Similarly, 2D-QSAR models have been constructed for quinazoline derivatives to predict their antitumor activity. nih.gov These models use molecular descriptors calculated from the 2D structure of the compounds to correlate with their biological activity. The development of robust QSAR models with high predictive power is a valuable tool in the design of novel quinazoline-based therapeutic agents. nih.govbiointerfaceresearch.com

The following table provides an overview of QSAR models developed for quinazoline derivatives.

QSAR Model TypeTarget/ActivityKey Findings
3D-QSAR (CoMFA, CoMSIA)EGFR InhibitionIdentified steric and electrostatic fields crucial for activity, guiding the design of more potent inhibitors. nih.govunar.ac.idfrontiersin.org
2D-QSARAntitumor Activity (Osteosarcoma)Developed linear and non-linear models to predict compound activity based on molecular descriptors. nih.gov
ML-based QSARAnti-proliferative Activity (Breast Cancer)Utilized machine learning techniques to develop predictive models for designing novel inhibitors. biointerfaceresearch.com

No Publicly Available Research on the Computational Chemistry and Drug Design Applications of this compound

A thorough and systematic search of scientific literature and chemical databases has revealed a significant lack of specific research focused on the computational chemistry and drug design applications of the chemical compound This compound . Despite the broad interest in the quinazoline scaffold as a privileged structure in medicinal chemistry, this particular derivative does not appear to have been the subject of dedicated studies in the areas of predictive biological activity modeling, the development of specific molecular descriptors, or molecular dynamics simulations to investigate its binding stability with biological targets.

The quinazoline core is a common feature in a multitude of compounds investigated for various therapeutic purposes. Computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are frequently employed to understand the interactions of quinazoline derivatives with biological targets and to design new, more potent molecules. These studies are crucial in modern drug discovery, enabling researchers to predict the biological activity of compounds and to understand their binding mechanisms at a molecular level.

However, for the specific compound This compound , there is no readily available data in the public domain that would allow for a detailed analysis as requested. The scientific community has extensively explored other substituted quinazolines, but the unique combination of the quinazoline core with a 2,2,2-trifluoroethoxy group at the 4-position has not been detailed in computational studies.

Consequently, it is not possible to provide an in-depth article with detailed research findings, data tables, and specific examples pertaining to the following topics for This compound :

Molecular Dynamics Simulations to Investigate Binding Stability:No molecular dynamics simulation studies detailing the binding of4-(2,2,2-Trifluoroethoxy)quinazolineto any specific biological target have been found in the reviewed literature.

While general principles of computational chemistry and drug design certainly apply to this molecule, the absence of specific experimental or computational data prevents a scientifically accurate and detailed discussion as per the requested outline. Future research may yet explore the potential of This compound and its derivatives, at which point a comprehensive analysis of its computational and drug design applications would become feasible.

Future Perspectives and Research Directions

Exploration of Novel Synthetic Pathways for 4-(2,2,2-Trifluoroethoxy)quinazoline Analogues

The development of novel, efficient, and versatile synthetic routes is critical for generating diverse libraries of this compound analogues for biological screening. While classical methods for quinazoline (B50416) synthesis are well-established, future efforts will likely focus on modern synthetic strategies that offer improved yields, scalability, and the ability to introduce a wide range of functional groups.

Key research directions include:

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, for instance, could be employed to introduce various substituents onto the quinazoline core, allowing for extensive structure-activity relationship (SAR) studies.

C-H Activation: Direct C-H activation/functionalization represents a highly atom-economical approach to modify the quinazoline scaffold without the need for pre-functionalized starting materials. This would enable the late-stage diversification of complex analogues.

Flow Chemistry: The use of microfluidics and continuous-flow reactors can offer significant advantages for the synthesis of quinazoline derivatives, including enhanced reaction control, improved safety for handling hazardous reagents, and streamlined scalability from laboratory to industrial production. nih.gov

Photoredox Catalysis: Visible-light-mediated reactions provide mild and efficient conditions for forging new bonds, opening up novel synthetic pathways that are often inaccessible through traditional thermal methods.

A generalized approach for creating diverse analogues often starts from a key intermediate like 4-chloro-2-ethoxyquinazoline, which can react with various nucleophiles to generate a library of derivatives. researchgate.net The synthesis of quinazolin-4-one derivatives, which can be precursors to the target compound class, often involves the reaction of anthranilic acid with reagents like isothiocyanates, followed by cyclization and further modification. asianpubs.org

Development of Multi-Targeting Quinazoline Derivatives

The complexity of diseases such as cancer and neurodegenerative disorders has underscored the limitations of single-target drugs and fueled interest in multi-target-directed ligands (MTDLs). nih.govmdpi.com The quinazoline scaffold is an ideal platform for designing MTDLs due to its ability to interact with multiple biological targets. nih.gov By incorporating the 4-(2,2,2-Trifluoroethoxy) group, derivatives can be designed to simultaneously modulate several key pathways involved in disease progression.

Future research will likely focus on designing hybrids that combine the quinazoline core with other pharmacophores to achieve a desired multi-target profile. For example, in oncology, several FDA-approved quinazoline-based drugs like Lapatinib (B449) and Vandetanib are already known to inhibit multiple receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and HER2. nih.govmdpi.com Research into novel derivatives aims to identify compounds that can inhibit both RTKs and other critical cancer-related targets like tubulin or poly-(ADP-ribose)-polymerase (PARP). nih.gov

In the context of Alzheimer's disease, quinazoline derivatives are being explored for their ability to inhibit multiple targets, including cholinesterases, β-amyloid aggregation, and monoamine oxidases, addressing the multifactorial nature of the disease. nih.gov

Derivative ClassTargeted Pathways/MoleculesPotential Therapeutic Area
Quinazoline-Kinase Inhibitor HybridsEGFR, VEGFR-2, PDGFR-β, TubulinOncology (Glioblastoma, Lung Cancer)
Quinazoline-Cholinesterase Inhibitor ConjugatesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE), β-amyloidNeurodegenerative Diseases (Alzheimer's)
Quinazoline-based PARP inhibitorsPoly-(ADP-ribose)-polymerase (PARP), TopoisomeraseOncology (Breast, Ovarian Cancer)

Application of Artificial Intelligence and Machine Learning in Quinazoline Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines, reducing costs, and improving the success rate of identifying viable drug candidates. aurigeneservices.com These computational tools can be powerfully applied to the discovery and optimization of this compound derivatives.

Future applications in this area include:

De Novo Drug Design: Generative AI models can design novel quinazoline structures from scratch that are optimized for specific properties, such as high binding affinity for a target, favorable pharmacokinetic profiles, and synthetic accessibility. nih.gov

Virtual Screening: ML algorithms can screen vast virtual libraries of millions or even billions of potential quinazoline analogues to identify promising hits for a specific biological target, far exceeding the capacity of traditional high-throughput screening. drugtargetreview.com

Predictive Modeling: AI can develop models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, allowing researchers to prioritize compounds with better drug-like characteristics early in the discovery pipeline.

Synthesis Planning: AI-powered retrosynthesis tools can analyze a target molecule and propose the most efficient and cost-effective synthetic routes, a significant boon for complex chemical structures. mit.edudrugtargetreview.com

The integration of AI with automated synthesis platforms, such as microfluidics, creates a closed-loop "design-make-test-analyze" cycle that can rapidly iterate and optimize molecular designs with minimal human intervention. nih.gov

Focused Research on Specific Therapeutic Areas for this compound Derivatives

Future research will benefit from focusing on specific, high-need therapeutic areas where the unique properties of this compound derivatives can be maximally leveraged.

Resistant Cancers: Drug resistance is a major challenge in oncology. Quinazoline derivatives have historically been successful as kinase inhibitors, but resistance often develops. nih.gov Future work will focus on designing analogues of this compound that can overcome known resistance mechanisms, such as mutations in the EGFR kinase domain, or that target entirely new pathways in cancer cells. frontiersin.org Research into derivatives that inhibit efflux pumps like breast cancer resistance protein (BCRP) or that induce apoptosis through alternative mechanisms is a promising avenue. nih.gov

Specific Neurodegenerative Diseases: The multifactorial nature of diseases like Parkinson's and Alzheimer's makes them suitable for multi-target quinazoline derivatives. nih.govgoogle.com Research can be directed toward developing compounds that not only provide symptomatic relief (e.g., by inhibiting cholinesterase) but also modify the disease course by preventing protein aggregation (β-amyloid, tau) or reducing neuroinflammation. nih.govresearchgate.net The ability of these compounds to cross the blood-brain barrier will be a critical factor for success. google.com Papaverine, a quinazoline alkaloid, has been studied as a phosphodiesterase 10A (PDE10A) inhibitor for Parkinson's disease, highlighting another potential target for this class of compounds. nih.gov

Emerging Infectious Diseases: The quinazoline scaffold has demonstrated broad antiviral activity. researchgate.net Derivatives have been identified that inhibit the replication of various viruses, including SARS-CoV-2, by targeting key viral enzymes like RNA-dependent RNA polymerase (RdRp). nih.gov Other studies have shown efficacy against human rotavirus and tobacco mosaic virus. nih.govmdpi.com The development of this compound analogues as broad-spectrum antiviral agents is a critical research direction, particularly in the context of pandemic preparedness.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.